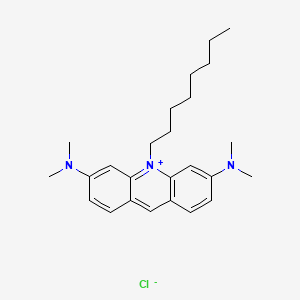
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride is a synthetic organic compound belonging to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two dimethylamino groups and an octyl chain attached to the acridine core, making it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride typically involves multiple stepsThe reaction conditions often include the use of strong bases, solvents like N-Methyl-2-pyrrolidone, and elevated temperatures to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and quality of the final product.
化学反応の分析
Types of Reactions
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like iodine, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a variety of substituted acridine compounds .
科学的研究の応用
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride has numerous applications in scientific research:
Chemistry: It is used as a fluorescent dye and a reagent in various chemical reactions.
Biology: The compound is employed in DNA intercalation studies and as a staining agent for nucleic acids.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer processes . The compound may also interact with various enzymes and proteins involved in DNA repair and replication, further enhancing its biological activity .
類似化合物との比較
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye and in DNA staining.
Amsacrine: An anticancer agent that also intercalates with DNA and inhibits topoisomerase enzymes.
Uniqueness
This compound is unique due to its specific structural features, including the octyl chain and dimethylamino groups, which enhance its solubility and biological activity. These features make it a versatile compound for various applications, distinguishing it from other acridine derivatives.
特性
CAS番号 |
88598-46-3 |
|---|---|
分子式 |
C25H36ClN3 |
分子量 |
414.0 g/mol |
IUPAC名 |
3-N,3-N,6-N,6-N-tetramethyl-10-octylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C25H36N3.ClH/c1-6-7-8-9-10-11-16-28-24-18-22(26(2)3)14-12-20(24)17-21-13-15-23(27(4)5)19-25(21)28;/h12-15,17-19H,6-11,16H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
BAFQQGWQGVWFDU-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
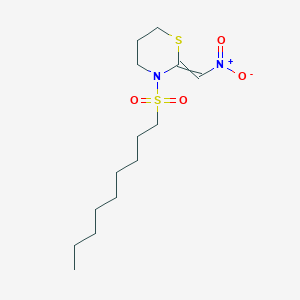
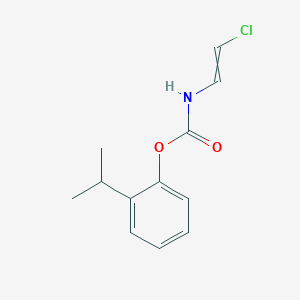
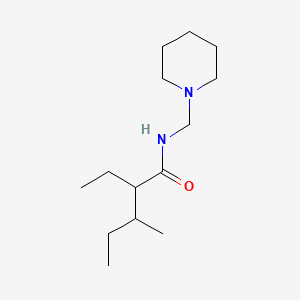
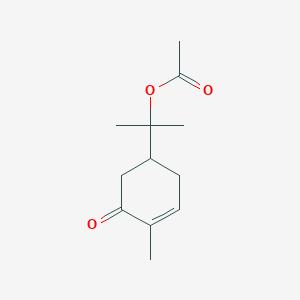
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
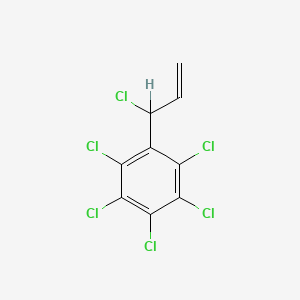
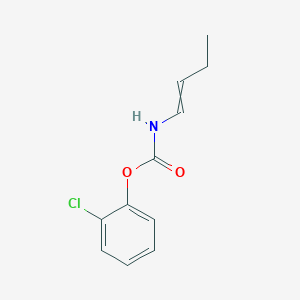
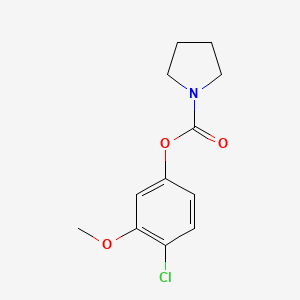
![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
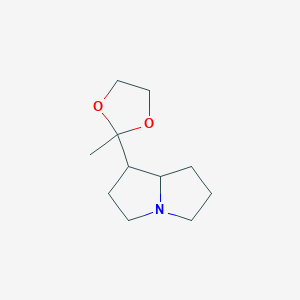
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
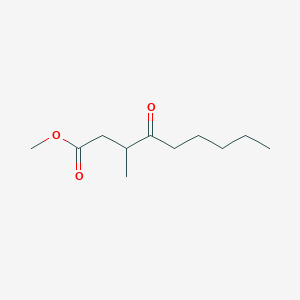
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)
